3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
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Overview
Description
3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves the formation of the thiazole ring followed by the introduction of the butanamide moiety. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-ylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole-4-ylamine: A precursor in the synthesis of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as 2-aminothiazole and 2-methylthiazole.
Uniqueness
This compound is unique due to its specific combination of the thiazole ring and the butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2OS |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H20N2OS/c1-12(2)10-15(19)17-9-8-14-11-20-16(18-14)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,17,19) |
InChI Key |
ZOWOESRGEAORMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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